molecular formula C11H11F3N6 B2466353 2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2415543-25-6

2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2466353
CAS No.: 2415543-25-6
M. Wt: 284.246
InChI Key: VPWIIKKNXMYROK-UHFFFAOYSA-N
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Description

2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group, a methyl group, and a triazole-azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors

    Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of Triazole-Azetidine Moiety: The triazole-azetidine moiety can be attached through a cycloaddition reaction between an azide and an alkyne, followed by the formation of the azetidine ring through a ring-closing reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Used in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its bioactivity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(fluoromethyl)pyrimidine
  • 2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(chloromethyl)pyrimidine
  • 2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(bromomethyl)pyrimidine

Uniqueness

The presence of the trifluoromethyl group in 2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These features make it distinct from other similar compounds with different halogen substitutions.

Properties

IUPAC Name

2-methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N6/c1-7-17-9(11(12,13)14)4-10(18-7)19-5-8(6-19)20-15-2-3-16-20/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWIIKKNXMYROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CC(C2)N3N=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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